molecular formula C12H10F4N4OS B10899713 N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10899713
M. Wt: 334.29 g/mol
InChI Key: UJXAQEYGMNLBAJ-UBKPWBPPSA-N
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Description

N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes difluoromethoxy and difluoromethyl groups attached to a phenyl ring and a triazole ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The initial step often includes the preparation of the difluoromethoxyphenyl and difluoromethyltriazole intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final compound. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can be compared with other similar compounds, such as:

  • N-{(E)-1-[2-(METHOXY)PHENYL]METHYLIDENE}-N-[3-(METHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • N-{(E)-1-[2-(FLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(FLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

These compounds share similar structural features but differ in the presence of specific functional groups, which can influence their chemical reactivity and biological activity. The unique combination of difluoromethoxy and difluoromethyl groups in N-{(E)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE makes it distinct and potentially more effective in certain applications.

Properties

Molecular Formula

C12H10F4N4OS

Molecular Weight

334.29 g/mol

IUPAC Name

(E)-1-[2-(difluoromethoxy)phenyl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C12H10F4N4OS/c1-22-12-19-18-10(9(13)14)20(12)17-6-7-4-2-3-5-8(7)21-11(15)16/h2-6,9,11H,1H3/b17-6+

InChI Key

UJXAQEYGMNLBAJ-UBKPWBPPSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC=CC=C2OC(F)F)C(F)F

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC=CC=C2OC(F)F)C(F)F

Origin of Product

United States

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